Ethyl Nt-methyl-L-histidinate
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Overview
Description
Ethyl Nt-methyl-L-histidinate is a derivative of histidine, an essential amino acid. This compound is characterized by the presence of an ethyl ester group and a methyl group attached to the nitrogen atom of the histidine molecule. It is known for its role as an irreversible inhibitor of histidine decarboxylase, an enzyme involved in the biosynthesis of histamine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl Nt-methyl-L-histidinate typically involves the esterification of histidine with ethanol in the presence of a strong acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete esterification. The product is then purified through crystallization or distillation .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of phase transfer catalysts and microwave-assisted synthesis are also explored to enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
Ethyl Nt-methyl-L-histidinate undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield histidine and ethanol.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids and other oxidation products.
Substitution: The ester group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are employed.
Substitution: Various nucleophiles can be used to replace the ester group under suitable conditions.
Major Products
Hydrolysis: Histidine and ethanol.
Oxidation: Carboxylic acids and other oxidation products.
Substitution: Depending on the nucleophile used, different substituted products can be obtained.
Scientific Research Applications
Ethyl Nt-methyl-L-histidinate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound serves as a tool to study enzyme inhibition, particularly histidine decarboxylase.
Medicine: Research explores its potential as a therapeutic agent due to its enzyme inhibitory properties.
Mechanism of Action
Ethyl Nt-methyl-L-histidinate exerts its effects by inhibiting histidine decarboxylase. The compound binds to the active site of the enzyme, preventing the conversion of histidine to histamine. This inhibition is irreversible, meaning the enzyme is permanently inactivated . The molecular targets include the active site residues of histidine decarboxylase, and the pathway involves the disruption of histamine biosynthesis .
Comparison with Similar Compounds
Ethyl Nt-methyl-L-histidinate can be compared with other histidine derivatives such as:
Methyl L-histidinate: Similar structure but lacks the ethyl ester group.
Histidine methyl ester: Lacks the methyl group on the nitrogen atom.
Histidine ethyl ester: Lacks the methyl group on the nitrogen atom.
The uniqueness of this compound lies in its dual modification (ethyl ester and methyl group), which enhances its inhibitory activity against histidine decarboxylase .
Properties
Molecular Formula |
C9H15N3O2 |
---|---|
Molecular Weight |
197.23 g/mol |
IUPAC Name |
ethyl (2S)-2-amino-3-(1-methylimidazol-4-yl)propanoate |
InChI |
InChI=1S/C9H15N3O2/c1-3-14-9(13)8(10)4-7-5-12(2)6-11-7/h5-6,8H,3-4,10H2,1-2H3/t8-/m0/s1 |
InChI Key |
AUWIFGKTDXWLJO-QMMMGPOBSA-N |
Isomeric SMILES |
CCOC(=O)[C@H](CC1=CN(C=N1)C)N |
Canonical SMILES |
CCOC(=O)C(CC1=CN(C=N1)C)N |
Origin of Product |
United States |
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